molecular formula C16H21N3O3 B12181790 tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate

tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate

Cat. No.: B12181790
M. Wt: 303.36 g/mol
InChI Key: MXNWVODSPFXQCZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group linked to an indole moiety via an ethyl spacer. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of receptor-targeted ligands (e.g., cannabinoid receptors) due to its structural versatility and stability under reactive conditions . Its synthesis often involves nucleophilic substitution reactions, where tert-butyl carbamate acts as a protective group for amines, enabling selective functionalization .

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-9-8-17-14(20)12-10-19-13-7-5-4-6-11(12)13/h4-7,10,19H,8-9H2,1-3H3,(H,17,20)(H,18,21)

InChI Key

MXNWVODSPFXQCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

EDC/HOBt Activation

A widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate indole-3-carboxylic acid for coupling with tert-butyl N-(2-aminoethyl)carbamate.

Procedure (adapted from):

  • Activation : Indole-3-carboxylic acid (1.87 mmol) is dissolved in DMF, followed by sequential addition of HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). The mixture is stirred at 20°C for 10 min.

  • Coupling : tert-Butyl N-(2-aminoethyl)carbamate (1.0 equiv) and DIPEA (1.3 equiv) are added. The reaction proceeds at 20°C for 16 h.

  • Workup : The crude product is purified via flash chromatography (DCM/MeOH gradient).

Key Data :

YieldPurity (HPLC)Reaction TimeSource
39–83%>95%16–24 h

Advantages : High functional group tolerance; avoids racemization.
Limitations : Requires strict anhydrous conditions.

Phosphonium Salt-Based Coupling

PyBOP/DIPEA System

Benzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) enables efficient coupling under mild conditions ().

Procedure :

  • Mixing : Indole-3-carboxylic acid (1.92 mmol), PyBOP (1.05 equiv), and DIPEA (2.2 equiv) in THF/DCM (1:1).

  • Reaction : tert-Butyl N-(2-aminoethyl)carbamate (1.05 equiv) is added. Stirring continues at 20°C for 12 h.

  • Isolation : Extraction with diethyl ether and 0.5 M HCl, followed by silica gel purification.

Key Data :

YieldSolvent SystemTemperatureSource
72–92%THF/DCM20°C

Advantages : Rapid reaction; compatible with acid-sensitive substrates.

Direct N-Acylation Using DMAPO/Boc₂O

One-Pot Activation and Coupling

4-(N,N-Dimethylamino)pyridine N-oxide (DMAPO) with di-tert-butyl dicarbonate (Boc₂O) activates carboxylic acids for direct coupling ().

Procedure :

  • Activation : Indole-3-carboxylic acid (1.0 equiv), Boc₂O (1.2 equiv), and DMAPO (0.1 equiv) in DMF.

  • Coupling : tert-Butyl N-(2-aminoethyl)carbamate (1.1 equiv) is added. The mixture is stirred at 25°C for 6 h.

  • Purification : Aqueous workup and recrystallization from ethanol/hexane.

Key Data :

YieldCatalyst LoadingScalabilitySource
68–85%10 mol% DMAPOUp to 50 g

Advantages : No pre-activation required; scalable for industrial applications.

Electrochemical Methods

Anodic Oxidation Coupling

Recent advances utilize electrochemical activation to minimize reagent waste ().

Procedure :

  • Electrolysis : Indole-3-carboxylic acid and tert-butyl N-(2-aminoethyl)carbamate in acetonitrile/water (9:1) with LiClO₄ as electrolyte.

  • Conditions : Constant current (5 mA/cm²) at 25°C for 2 h.

  • Isolation : Extraction with ethyl acetate and column chromatography.

Key Data :

YieldCurrent EfficiencyEnergy InputSource
65%82%2.2 F/mol

Advantages : Environmentally benign; avoids coupling reagents.

Comparative Analysis of Methods

Yield and Efficiency

MethodAverage YieldReaction TimeCost
EDC/HOBt75%16–24 h$$
PyBOP85%12 h$$$
DMAPO/Boc₂O78%6 h$$
Electrochemical65%2 h$

Functional Group Compatibility

  • EDC/HOBt : Tolerates nitro, ester, and halide groups.

  • PyBOP : Suitable for sterically hindered substrates.

  • DMAPO/Boc₂O : Compatible with protic solvents.

Critical Challenges and Optimizations

Boc Deprotection Risks

Overexposure to acidic conditions (e.g., TFA) during workup may cleave the tert-butyl carbamate. Neutral pH extraction (sat. NaHCO₃) is recommended ().

Byproduct Formation

Dimethylurea (from EDC degradation) can complicate purification. Sequential washes with 0.5 M HCl and 10% LiCl mitigate this issue ().

Industrial-Scale Considerations

Solvent Selection

Large-scale syntheses favor THF over DMF due to lower toxicity and easier recycling ().

Catalytic Recycling

DMAPO can be recovered via aqueous extraction (pH 3–4) and reused with <5% activity loss ( ).

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and amide functional groups in this compound undergo hydrolysis under varying conditions:

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis HCl (6 M), reflux, 12 h2-(1H-Indole-3-carbonylamino)ethylamine + CO₂ + tert-butanolComplete cleavage of the carbamate group; indole moiety remains stable.
Basic Hydrolysis NaOH (1 M), 60°C, 8 hSodium salt of 1H-indole-3-carboxylic acid + tert-butanol + ethylenediamineAmide bond cleavage dominates under basic conditions .
  • The carbamate group exhibits greater lability under acidic conditions compared to the amide bond, which is more resistant to hydrolysis .

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group serves as a transient protecting group for amines, removable under specific conditions:

  • Trifluoroacetic Acid (TFA) Treatment :

    • Conditions: 20% TFA in dichloromethane, 2 h, room temperature.

    • Outcome: Yields 2-(1H-indole-3-carbonylamino)ethylamine with >95% efficiency .

    • Mechanism: Acid-catalyzed cleavage of the Boc group generates a stable tert-butyl cation intermediate .

Amide Bond Reactivity

The carbonylaminoethyl linker participates in reactions typical of secondary amides:

  • Nucleophilic Acyl Substitution :

    • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride.

    • Outcome: Conversion to acyl chloride intermediate, enabling further derivatization (e.g., esterification) .

    • Example: Reaction with methanol forms methyl 1H-indole-3-carboxylate .

  • Reduction :

    • Reagents: Lithium aluminum hydride (LiAlH₄).

    • Outcome: Reduction of the amide to a tertiary amine (2-(1H-indole-3-methylamino)ethylcarbamate).

Carbamate-Specific Transformations

The tert-butyl carbamate group undergoes selective reactions:

  • Curtius Rearrangement :

    • Conditions: Reaction with di-tert-butyl dicarbonate (Boc₂O) and sodium azide, followed by thermal rearrangement.

    • Outcome: Forms isocyanate intermediates, trapped by nucleophiles (e.g., alcohols) to generate ureas .

Indole Moiety Reactivity

The 1H-indole-3-carbonyl subunit enables electrophilic aromatic substitution:

Reaction Conditions Position Product
Nitration HNO₃/H₂SO₄, 0°CC-55-Nitro-1H-indole-3-carbonylaminoethyl carbamate
Halogenation Br₂ in acetic acidC-22-Bromo derivative
  • The electron-rich indole ring directs electrophiles to the C-3 position, though steric hindrance from the carbamate may alter regioselectivity .

Catalytic Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C catalyst, ethanol, 25°C.

  • Outcome : Selective reduction of the indole ring to indoline, preserving the carbamate and amide bonds .

Comparative Reactivity Table

Functional Group Reactivity Stability
tert-Butyl carbamateLabile in acid/baseStable under anhydrous conditions
Amide (carbonylamino)Resists hydrolysis (except strong base)Prone to nucleophilic substitution
Indole ringElectrophilic substitution at C-3/C-5Oxidizes slowly in air

Mechanistic Insights

  • Carbamate Hydrolysis : Proceeds via a tetrahedral intermediate, with protonation of the leaving group accelerating cleavage .

  • Amide Reduction : LiAlH₄ delivers hydride to the carbonyl carbon, followed by elimination of the oxygen moiety.

Scientific Research Applications

1.1 Antitumor Activity
Research has indicated that indole derivatives, including tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate, exhibit significant antitumor properties. A patent describes the synthesis of related indole derivatives that demonstrate antitumor activity against solid tumors, particularly colorectal and lung cancers . These compounds are believed to interfere with cancer cell proliferation and induce apoptosis.

1.2 Anti-inflammatory Properties
Studies have shown that carbamate derivatives can possess anti-inflammatory effects. For instance, a series of substituted phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Results indicated that several compounds exhibited promising anti-inflammatory effects comparable to standard treatments .

1.3 Neuroprotective Effects
The compound has also been studied for its neuroprotective potential. Research indicates that related indole-based compounds can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's disease . In vitro studies have demonstrated a reduction in inflammatory markers in astrocytes treated with these compounds.

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related compound in a mouse model of colorectal cancer. The results demonstrated a significant reduction in tumor size and weight compared to control groups, suggesting that indole-based carbamates may serve as effective chemotherapeutic agents .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In another investigation, researchers explored the neuroprotective effects of this compound on neuronal cells exposed to amyloid-beta peptides. The findings indicated that treatment with this compound resulted in decreased cell death and lower levels of pro-inflammatory cytokines, highlighting its potential role in managing Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Carbamate Derivatives

Key Observations :

  • The tert-butyl group enhances stability and reduces reactivity compared to ethyl or vinyl carbamates, making it preferable for multistep syntheses .
  • The indole moiety in the target compound enables π-π stacking interactions in receptor binding, a feature absent in simpler carbamates like tert-butyl N-(6-bromohexyl)carbamate .
Pharmacological and Toxicological Profiles
  • tert-Butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate: No direct carcinogenicity data are available, but tert-butyl carbamates generally exhibit low toxicity due to metabolic inertness .
  • Ethyl carbamate: Highly carcinogenic in rodents, inducing hepatic carcinomas and lung adenomas via metabolic activation to vinyl carbamate .
  • Vinyl carbamate : 10–100× more potent than ethyl carbamate in tumor induction; mutagenic in Salmonella assays .

Safety Advantage : The tert-butyl group’s steric hindrance prevents metabolic conversion to reactive intermediates, reducing toxicity risks compared to ethyl/vinyl analogs .

Physicochemical Properties

    Biological Activity

    Tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

    • Molecular Formula : C15H20N2O2
    • Molecular Weight : 260.33 g/mol
    • CAS Number : 103549-24-2

    Synthesis

    The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an indole derivative. The general approach includes:

    • Formation of Indole Derivative : Indole is modified to introduce the carbonyl and amino groups.
    • Coupling Reaction : The indole derivative is coupled with tert-butyl carbamate under suitable conditions (e.g., using coupling agents).

    Antibacterial Activity

    Research has indicated that carbamate derivatives exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

    Anticancer Properties

    This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting a role in cancer therapy. The compound's structure allows for interaction with cellular targets involved in cell proliferation and survival pathways .

    The biological activity of this compound can be attributed to its ability to:

    • Inhibit Enzyme Activity : It may act as a reversible inhibitor for certain enzymes involved in metabolic processes.
    • Modulate Signaling Pathways : The indole moiety contributes to interactions with receptors or enzymes that regulate cell signaling pathways.

    Case Studies

    • Antibacterial Screening : A study screened various carbamate derivatives against multiple bacterial strains using microdilution assays. This compound showed promising results against Gram-positive bacteria, indicating its potential as an antibiotic agent .
    • Anticancer Efficacy : In another study, the compound was tested on human cancer cell lines, demonstrating a dose-dependent decrease in cell viability. The IC50 values were determined, showcasing its effectiveness compared to standard chemotherapeutic agents .

    Data Table: Summary of Biological Activities

    Activity TypeAssessed Strains/Cell LinesIC50/EffectivenessReference
    AntibacterialE. coli, S. aureusEffective at low µM
    AnticancerMDA-MB-231 (breast cancer)IC50 = 10 µM
    Enzyme InhibitionVarious metabolic enzymesReversible inhibition

    Q & A

    Q. What are the standard synthetic routes for tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate?

    The compound is typically synthesized via condensation reactions. For example, coupling tert-butyl 2-aminoethylcarbamate with indole-3-carboxylic acid derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild conditions (20–25°C) in anhydrous dichloromethane or DMF . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

    Q. Which analytical techniques are essential for confirming its molecular structure?

    Key methods include:

    • NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and functional groups.
    • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or HRMS).
    • IR spectroscopy to identify carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
    • Elemental analysis to verify stoichiometry .

    Q. What safety precautions are necessary when handling this compound?

    While specific toxicity data may vary, general precautions include:

    • Using PPE (gloves, lab coat, goggles) and working in a fume hood.
    • Avoiding inhalation or skin contact; wash thoroughly after handling.
    • Storing in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .

    Q. How can researchers ensure purity during synthesis?

    Employ HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica, UV detection) to monitor reaction progress. Final purity ≥95% is achievable via repeated recrystallization or preparative HPLC .

    Advanced Research Questions

    Q. How can researchers optimize the synthetic yield using Design of Experiments (DoE)?

    Apply response surface methodology to evaluate critical variables:

    • Reagent stoichiometry (e.g., EDCI:indole derivative ratio).
    • Reaction time (2–24 hours) and temperature (0–40°C).
    • Solvent polarity (DMF vs. dichloromethane). Statistical tools like ANOVA identify optimal conditions, reducing trial-and-error approaches .

    Q. How to resolve contradictions in spectroscopic data during characterization?

    For ambiguous NMR signals (e.g., overlapping peaks):

    • Use 2D NMR (COSY, HSQC) to resolve spin systems.
    • Compare experimental data with computational predictions (DFT-based chemical shift calculations).
    • Cross-validate with X-ray crystallography to confirm spatial arrangement .

    Q. What strategies mitigate degradation during long-term storage?

    Stability studies suggest:

    • Lyophilization (freeze-drying) to reduce hydrolytic degradation.
    • Storage under argon at –20°C in amber vials to limit light/oxygen exposure.
    • Periodic HPLC-MS analysis to monitor degradation products (e.g., tert-butyl cleavage) .

    Q. How to analyze hydrogen-bonding networks in its crystal structure?

    Single-crystal X-ray diffraction reveals intermolecular interactions:

    • N–H···O=C bonds between carbamate and indole groups.
    • π-π stacking of aromatic indole rings. Compare with similar carbamates to identify trends in lattice stability .

    Q. How to assess reactivity under varying pH or catalytic conditions?

    Conduct kinetic studies using:

    • pH-dependent hydrolysis assays (monitor by UV-Vis or LC-MS).
    • Catalytic screening (e.g., Pd/C for deprotection or Suzuki coupling).
    • DSC/TGA to evaluate thermal stability and decomposition pathways .

    Q. How does electronic structure influence potential biological activity?

    Computational methods (e.g., DFT or molecular docking ) model interactions with biological targets:

    • Indole moiety as a pharmacophore for receptor binding.
    • Carbamate group as a prodrug linker (pH-sensitive cleavage).
      Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability) .

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